3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde
Overview
Description
3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C10H7ClN2O and its molecular weight is 206.63 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis :
- Loh et al. (2013) synthesized various pyrazole compounds, including 3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde derivatives. They used hydrazine hydrate in the presence of aliphatic acids and analyzed the structures using X-ray single crystal structure determination (Loh et al., 2013).
Synthesis of Novel Compounds :
- Khalifa et al. (2017) obtained new 2-alkyloxypyridine-3-carbonitriles linked pyrenyl-pyrazole functions via reaction of 1-(3-chlorophenyl)-3-(pyren-1-yl)-1H-pyrazole-4-carbaldehyde with different methyl aryl ketones (Khalifa et al., 2017).
- Another study by Khalifa et al. (2017) presented the synthesis of pyrenyl–pyrazole based chalcones by condensing 1-(3-chlorophenyl)-3-(pyren-1-yl)-1H-pyrazole-4-carbaldehyde with different substituted acetophenones (Khalifa et al., 2017).
Anticonvulsant and Analgesic Studies :
- Viveka et al. (2015) designed and synthesized new compounds from 3-(3,4-dihalophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. These compounds were tested for anticonvulsant and analgesic activities, with some showing potent effects without toxicity (Viveka et al., 2015).
Synthesis of Antioxidant and Anti-inflammatory Derivatives :
- Sudha et al. (2021) synthesized 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives and evaluated their antioxidant and anti-inflammatory activities. Some compounds showed potent activity compared to standard drugs (Sudha et al., 2021).
Antimicrobial Activity Studies :
- B'Bhatt et al. (2017) synthesized novel 3-(4-chlorophenyl)-5-((1-phenyl-3-aryl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one derivatives. These compounds were tested for antimicrobial activity against various bacteria and fungi, showing variable and modest activities (B'Bhatt et al., 2017).
Synthesis and Biological Evaluation of Pyrazole Chalcones :
- Bandgar et al. (2009) prepared a series of pyrazole chalcones and evaluated them for anti-inflammatory, antioxidant, and antimicrobial activities. Some compounds exhibited promising results in these assays (Bandgar et al., 2009).
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde may also interact with various biological targets.
Mode of Action
It’s worth noting that related compounds have shown antioxidant and immunomodulatory properties . These properties suggest that this compound might interact with its targets to modulate oxidative stress and immune response.
Biochemical Pathways
Related compounds have been shown to lower reactive oxygen species (ros) levels and boost the glutathione system . This suggests that this compound might influence similar pathways, leading to downstream effects on cellular redox balance and immune response.
Pharmacokinetics
In silico pharmacokinetics analysis of a related compound predicted that it might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier . These properties could potentially impact the bioavailability of this compound.
Result of Action
A related compound has been reported to protect dopaminergic neurons from h2o2-induced stress by lowering ros levels and boosting the glutathione system . This suggests that this compound might have similar neuroprotective effects.
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Properties
IUPAC Name |
5-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-9-3-1-7(2-4-9)10-8(6-14)5-12-13-10/h1-6H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFZGZIGMMWQKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NN2)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10346143 | |
Record name | 3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10346143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
350997-67-0 | |
Record name | 3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10346143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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